molecular formula C14H21ClN2O4S B8772520 N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE

N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE

Cat. No.: B8772520
M. Wt: 348.8 g/mol
InChI Key: QWWROXMUIPPNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C15H21ClN2O3S It is known for its unique structural features, which include a nitro group, a chloro group, and a sulfonamide group attached to a benzene ring

Properties

Molecular Formula

C14H21ClN2O4S

Molecular Weight

348.8 g/mol

IUPAC Name

N,N-dibutyl-4-chloro-3-nitrobenzenesulfonamide

InChI

InChI=1S/C14H21ClN2O4S/c1-3-5-9-16(10-6-4-2)22(20,21)12-7-8-13(15)14(11-12)17(18)19/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

QWWROXMUIPPNDK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE typically involves the nitration of 4-chlorobenzenesulfonamide followed by N-alkylation with butyl groups. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the sulfonamide group. The N-alkylation is achieved using butyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide).

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: N,N-Dibutyl-4-chloro-3-amino-benzenesulfonamide.

    Substitution: N,N-Dibutyl-4-substituted-3-nitro-benzenesulfonamide.

    Oxidation: N,N-Dibutyl-4-chloro-3-nitro-benzenesulfone.

Scientific Research Applications

N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibutyl-4-chloro-3-nitrobenzamide
  • N,N-Dibutyl-4-chloro-3-nitrobenzenesulfonyl chloride
  • N,N-Dibutyl-4-chloro-3-nitrobenzenesulfonic acid

Uniqueness

N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .

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